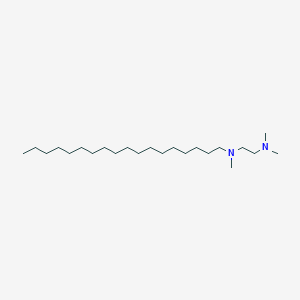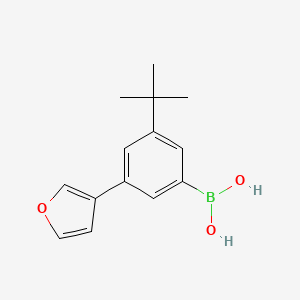
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 3-(tert-butyl)-5-(furan-3-yl)phenyl bromide, is prepared through bromination of the corresponding aryl compound.
Borylation Reaction: The aryl bromide is then subjected to a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反应分析
Types of Reactions
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water.
科学研究应用
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
作用机制
The mechanism of action of (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronic acid group to the target molecule, resulting in the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and furan groups, making it less sterically hindered and more reactive in certain reactions.
(3-Furan-2-yl)phenylboronic Acid: Contains a furan ring but lacks the tert-butyl group, affecting its solubility and reactivity.
(3-(tert-Butyl)phenyl)boronic Acid: Contains the tert-butyl group but lacks the furan ring, influencing its electronic properties and reactivity.
Uniqueness
The presence of both a furan ring and a tert-butyl group in (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid makes it unique in terms of its steric and electronic properties. These features can enhance its stability and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and research.
属性
分子式 |
C14H17BO3 |
|---|---|
分子量 |
244.10 g/mol |
IUPAC 名称 |
[3-tert-butyl-5-(furan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H17BO3/c1-14(2,3)12-6-11(10-4-5-18-9-10)7-13(8-12)15(16)17/h4-9,16-17H,1-3H3 |
InChI 键 |
RQYDVJNAUCCSIT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=COC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


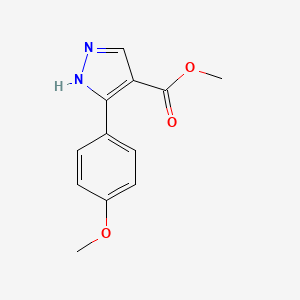
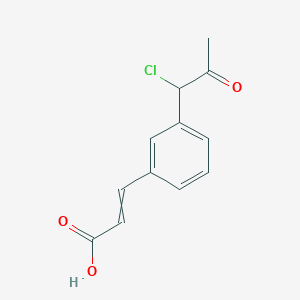
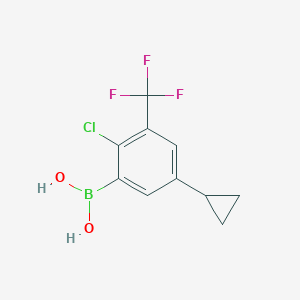
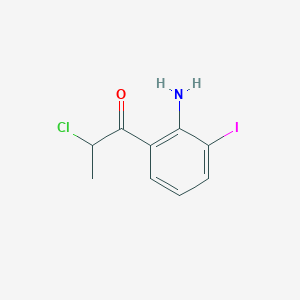

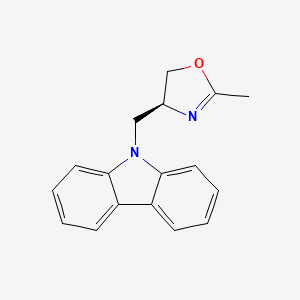

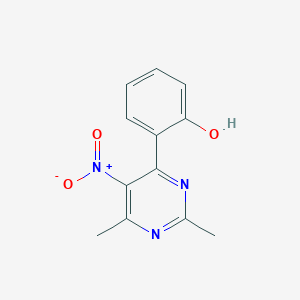
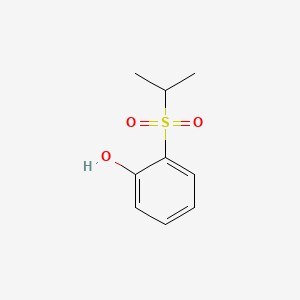
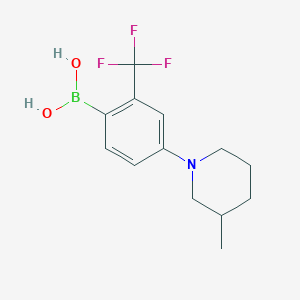
![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)
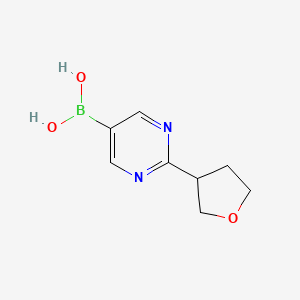
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)
